(2R,4R)-4-Fluoropyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features a fluorine atom at the 4-position and a carboxamide group at the 2-position. This compound’s unique structure imparts specific chemical and biological properties, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Fluoropyrrolidine-2-carboxamide typically involves several steps, starting from readily available precursors. One common method includes the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including intramolecular ring closing and decarboxylation, to form the desired pyrrolidine ring structure.
Industrial Production Methods
Industrial production of this compound focuses on optimizing yield, selectivity, and cost-effectiveness. The process involves large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced reaction conditions, such as controlled temperature, pressure, and the use of catalysts to improve efficiency and reduce by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can replace the fluorine atom under suitable conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions result in various substituted pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in designing drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in pharmaceutical manufacturing .
Wirkmechanismus
The mechanism of action of (2R,4R)-4-Fluoropyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity, influencing its biological activity. The compound may inhibit or activate target proteins, modulating various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R)-4-Aminopyrrolidine-2-carboxamide: Similar structure but with an amino group instead of fluorine.
(2R,4R)-4-Methylpyrrolidine-2-carboxamide: Features a methyl group at the 4-position.
(2R,4R)-4-Hydroxypyrrolidine-2-carboxamide: Contains a hydroxyl group at the 4-position .
Uniqueness
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide’s uniqueness lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it valuable in drug design and other applications .
Eigenschaften
Molekularformel |
C5H9FN2O |
---|---|
Molekulargewicht |
132.14 g/mol |
IUPAC-Name |
(2R,4R)-4-fluoropyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H9FN2O/c6-3-1-4(5(7)9)8-2-3/h3-4,8H,1-2H2,(H2,7,9)/t3-,4-/m1/s1 |
InChI-Schlüssel |
UMTORPRXIWIVFS-QWWZWVQMSA-N |
Isomerische SMILES |
C1[C@H](CN[C@H]1C(=O)N)F |
Kanonische SMILES |
C1C(CNC1C(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.